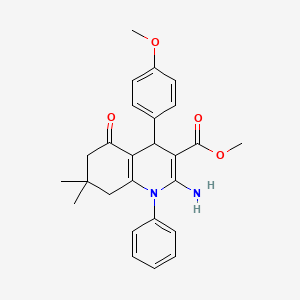![molecular formula C17H12N2O2S B11533041 (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11533041.png)
(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that combines a thiazole ring with a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Condensation Reaction: : The synthesis of (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzimidazole in the presence of a thiazole-forming reagent. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which facilitate the cyclization process.
-
Reaction Conditions: : The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C. The reaction time can vary from a few hours to overnight, depending on the specific reagents and conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the imine bond, converting it to an amine, which may alter the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-(4-methoxybenzyl)thiazolo[3,2-a]benzimidazole.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Anticancer Properties: Preliminary research suggests that this compound may have anticancer activity, potentially inhibiting the growth of certain cancer cell lines.
Industry
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is thought to involve interactions with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and its derivatives share structural similarities and exhibit comparable biological activities.
Thiazole Derivatives: Thiazole-containing compounds, such as thiazole orange, also share structural features and are used in various scientific applications.
Uniqueness
What sets (2Z)-2-(4-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its combined structure of thiazole and benzimidazole rings, which may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C17H12N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)22-15/h2-10H,1H3/b15-10- |
InChI Key |
WZCYBAPHQGWHEL-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11532960.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11532972.png)
![(3Z)-4-bromo-5-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532978.png)

![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532988.png)
![2,8-di(naphthalen-1-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11532999.png)
![(3Z,5E)-1-benzyl-3,5-bis[(4-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11533005.png)
![(2Z,5E)-2-[(2Z)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11533006.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11533026.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533032.png)
![4-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11533035.png)
methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11533043.png)
